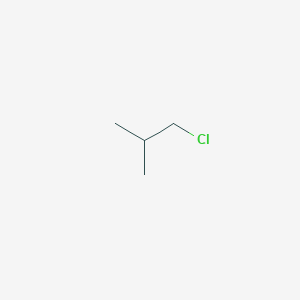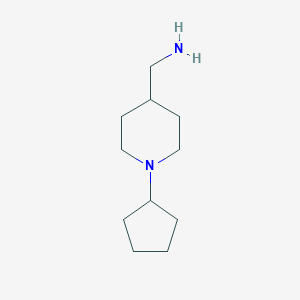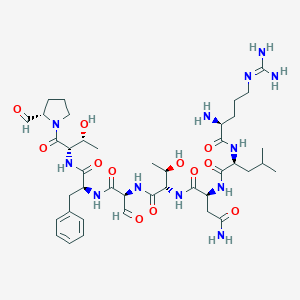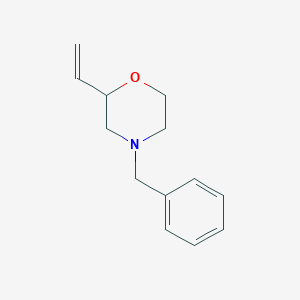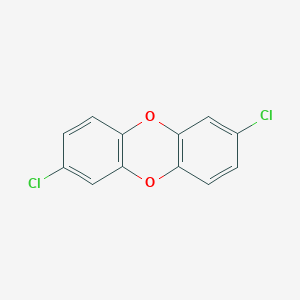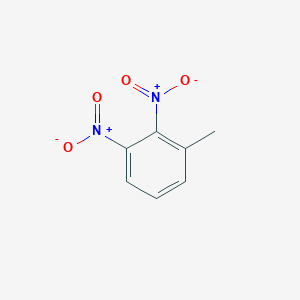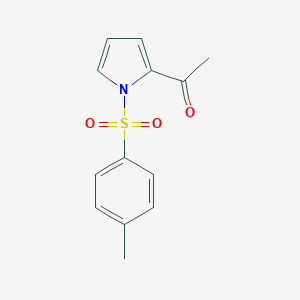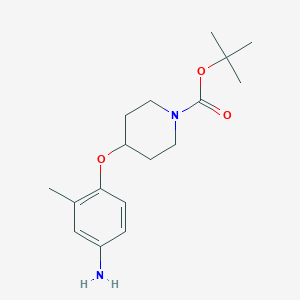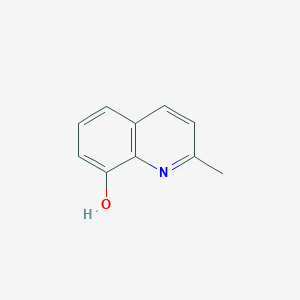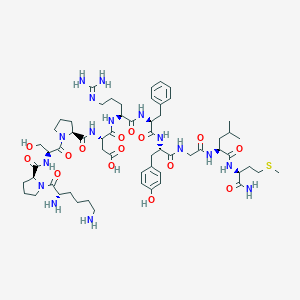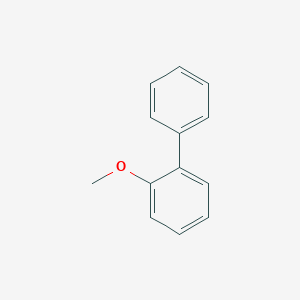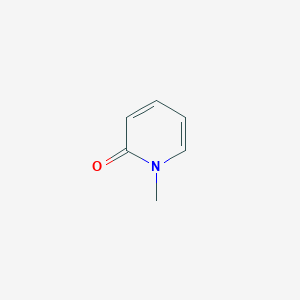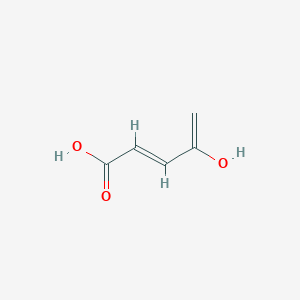
(2E)-4-hydroxypenta-2,4-dienoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-hydroxypenta-2,4-dienoic Acid, also known as HOPDA, is a naturally occurring compound found in various microorganisms and plants. It has gained attention in recent years due to its potential therapeutic properties and its ability to act as a precursor for the synthesis of various pharmaceuticals.
Wirkmechanismus
(2E)-4-hydroxypenta-2,4-dienoic Acid exerts its therapeutic effects through various mechanisms, including the inhibition of inflammatory pathways, the scavenging of reactive oxygen species, and the induction of apoptosis in cancer cells. Additionally, (2E)-4-hydroxypenta-2,4-dienoic Acid has been found to modulate various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
(2E)-4-hydroxypenta-2,4-dienoic Acid has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, (2E)-4-hydroxypenta-2,4-dienoic Acid has been shown to increase the activity of antioxidant enzymes, such as SOD and CAT. (2E)-4-hydroxypenta-2,4-dienoic Acid has also been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-4-hydroxypenta-2,4-dienoic Acid has several advantages for lab experiments, including its availability, low toxicity, and ease of synthesis. However, there are also limitations, including its instability in aqueous solutions and its low solubility in water.
Zukünftige Richtungen
Future research on (2E)-4-hydroxypenta-2,4-dienoic Acid could focus on its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies could investigate the potential of (2E)-4-hydroxypenta-2,4-dienoic Acid as a therapeutic agent in the treatment of cancer and other inflammatory diseases. Further research could also focus on improving the stability and solubility of (2E)-4-hydroxypenta-2,4-dienoic Acid for use in pharmaceutical applications.
Synthesemethoden
(2E)-4-hydroxypenta-2,4-dienoic Acid can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reagents to produce (2E)-4-hydroxypenta-2,4-dienoic Acid, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Microbial synthesis utilizes microorganisms to produce (2E)-4-hydroxypenta-2,4-dienoic Acid through fermentation.
Wissenschaftliche Forschungsanwendungen
(2E)-4-hydroxypenta-2,4-dienoic Acid has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, (2E)-4-hydroxypenta-2,4-dienoic Acid has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
135064-15-2 |
|---|---|
Molekularformel |
C5H6O3 |
Molekulargewicht |
114.1 g/mol |
IUPAC-Name |
(2E)-4-hydroxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3,6H,1H2,(H,7,8)/b3-2+ |
InChI-Schlüssel |
JBZOAXSIWKRREW-NSCUHMNNSA-N |
Isomerische SMILES |
C=C(/C=C/C(=O)O)O |
SMILES |
C=C(C=CC(=O)O)O |
Kanonische SMILES |
C=C(C=CC(=O)O)O |
Synonyme |
2,4-Pentadienoic acid, 4-hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



